molecular formula C5H8FNO B13423024 Propionitrile, 3-(2-fluoroethoxy)- CAS No. 353-18-4

Propionitrile, 3-(2-fluoroethoxy)-

Cat. No.: B13423024
CAS No.: 353-18-4
M. Wt: 117.12 g/mol
InChI Key: NTBYEBVGKXKYSB-UHFFFAOYSA-N
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Description

Contextual Overview of Fluorinated Nitriles in Modern Chemical Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical science, profoundly impacting fields ranging from pharmaceuticals and agrochemicals to materials science. Fluorinated compounds often exhibit unique physicochemical properties compared to their non-fluorinated analogs, including altered acidity, lipophilicity, metabolic stability, and binding affinities. This has led to the development of numerous clinically useful halogen-containing compounds, such as the antibiotic chloramphenicol (B1208) and the anesthetic halothane. ncert.nic.in

Within the vast landscape of organofluorine chemistry, fluorinated nitriles represent a particularly versatile and valuable class of molecules. The nitrile group (–C≡N) is a powerful functional group, serving as a key precursor to a wide array of other functionalities, including amines, carboxylic acids, and various heterocyclic systems. ontosight.ai When combined with fluorine atoms, the resulting fluorinated nitriles become highly sought-after building blocks for creating complex, high-value molecules. The presence of fluorine can enhance the efficacy and selectivity of agrochemicals or significantly modify the biological activity and pharmacokinetic profiles of pharmaceutical compounds. ontosight.ai

Recent research has highlighted the expanding utility of fluorinated nitriles. For instance, studies have demonstrated advanced methods for the regioselective functionalization of fluorinated aromatic nitriles, opening pathways to novel molecular architectures. nih.gov In the realm of materials science, fluorinated nitriles are being explored for advanced applications. A notable example is the use of 3-(2,2,3,3,3-pentafluoropropoxy) propanenitrile as a specialized electrolyte co-solvent in high-energy-density lithium batteries, where its fluorinated nature contributes to enhanced stability and performance. acs.org This demonstrates that the strategic fluorination of nitrile-containing molecules is a key strategy for developing next-generation materials. acs.org

Significance of Propionitrile (B127096), 3-(2-Fluoroethoxy)- as a Research Subject

Propionitrile, 3-(2-fluoroethoxy)- is a specific fluorinated aliphatic nitrile that has garnered interest within the scientific community as a valuable research chemical. It is a colorless liquid featuring a propionitrile backbone with a 2-fluoroethoxy group attached at the 3-position. ontosight.aiguidechem.com This structure combines the reactivity of the nitrile group with the unique properties imparted by the monofluorinated ether moiety.

The primary significance of Propionitrile, 3-(2-fluoroethoxy)- in academic research lies in its role as a specialized building block and intermediate. ontosight.ai Its structure is of interest for the synthesis of more complex molecules with potential applications in several key areas:

Pharmaceutical Synthesis: The compound serves as a potential intermediate for creating novel drug candidates. The introduction of the 2-fluoroethoxy group can influence metabolic pathways and receptor binding, making it a target for medicinal chemists seeking to fine-tune the properties of bioactive molecules. ontosight.ai

Agrochemical Development: In the agrochemical sector, the presence of fluorine can enhance the potency and stability of pesticides and herbicides. Propionitrile, 3-(2-fluoroethoxy)- can be used as a starting material for new active ingredients with improved performance profiles. ontosight.ai

Material Science: Fluorinated compounds are known to be crucial in the development of advanced materials. ontosight.ai The properties of Propionitrile, 3-(2-fluoroethoxy)-, such as its polarity and thermal characteristics, make it a candidate for research into new polymers, solvents, or electrolyte components for electrochemical devices. ontosight.aiacs.org

The synthesis of this compound is typically achieved through the reaction of 3-hydroxypropionitrile (B137533) with a suitable 2-fluoroethyl alkylating agent, demonstrating a straightforward method for its preparation in a laboratory setting. ontosight.ai

Chemical and Physical Properties of Propionitrile, 3-(2-fluoroethoxy)-

PropertyValue
CAS Number 353-18-4 guidechem.com
Molecular Formula C₅H₈FNO guidechem.com
Molecular Weight 117.123 g/mol guidechem.com
Boiling Point 213.9°C at 760 mmHg guidechem.com
Density 1.007 g/cm³ guidechem.com
Flash Point 83.1°C guidechem.com
Refractive Index 1.381 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353-18-4

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

IUPAC Name

3-(2-fluoroethoxy)propanenitrile

InChI

InChI=1S/C5H8FNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2

InChI Key

NTBYEBVGKXKYSB-UHFFFAOYSA-N

Canonical SMILES

C(COCCF)C#N

Origin of Product

United States

Synthetic Methodologies for Propionitrile, 3 2 Fluoroethoxy and Analogues

Established Laboratory Synthetic Routes

The laboratory-scale synthesis of Propionitrile (B127096), 3-(2-fluoroethoxy)- and its analogues typically relies on well-established and versatile reaction mechanisms. These routes offer reliable methods for obtaining the target molecule, often with good yields and purity.

Nucleophilic Substitution Reactions in Ether Linkage Formation

A primary and classical approach to constructing the ether bond in Propionitrile, 3-(2-fluoroethoxy)- is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In this specific synthesis, the alkoxide is derived from 3-hydroxypropionitrile (B137533), and the alkylating agent is a 2-fluoroethyl halide.

The reaction proceeds via an S\textsubscript{N}2 mechanism, where the oxygen atom of the deprotonated 3-hydroxypropionitrile acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethyl halide and displacing the halide ion. The use of a strong base, such as sodium hydride (NaH), is common to deprotonate the alcohol to form the more nucleophilic alkoxide.

Reactant 1Reactant 2BaseSolventProduct
3-Hydroxypropionitrile2-Fluoroethyl halide (e.g., bromide)Sodium Hydride (NaH)Aprotic (e.g., THF, DMF)Propionitrile, 3-(2-fluoroethoxy)-

This table illustrates the key components for the synthesis of Propionitrile, 3-(2-fluoroethoxy)- via a Williamson ether synthesis-type reaction.

Functionalization of Propionitrile Derivatives

The successful synthesis via nucleophilic substitution hinges on the availability of suitably functionalized propionitrile precursors. The key intermediate, 3-hydroxypropionitrile (also known as ethylene (B1197577) cyanohydrin), can be synthesized by the reaction of ethylene oxide with hydrogen cyanide. nih.gov This reaction provides a direct route to the required alcohol functionality.

Alternatively, a 3-halopropionitrile can be utilized as the electrophile in a reaction with the sodium salt of 2-fluoroethanol (B46154). 3-Halopropionitriles can be prepared from acrylonitrile (B1666552) through hydrohalogenation, for instance, by bubbling hydrogen bromide (HBr) through acrylonitrile. google.com

Strategies Involving Fluoroethanol Precursors

A highly effective and atom-economical strategy for the synthesis of Propionitrile, 3-(2-fluoroethoxy)- is the direct addition of 2-fluoroethanol to acrylonitrile. wikipedia.org This reaction, known as cyanoethylation, is a Michael addition where the alcohol adds across the activated double bond of acrylonitrile. wikipedia.org The reaction is typically catalyzed by a base, which deprotonates the 2-fluoroethanol to form the nucleophilic fluoroalkoxide.

This method is advantageous as it directly forms the desired carbon-oxygen bond and incorporates the propionitrile backbone in a single step. The reaction is generally exothermic and requires careful temperature control.

Reactant 1Reactant 2CatalystProduct
2-FluoroethanolAcrylonitrileBase (e.g., NaOH, KOH)Propionitrile, 3-(2-fluoroethoxy)-

This table outlines the reactants and catalyst for the cyanoethylation of 2-fluoroethanol.

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, scalability, and environmental profile of the synthesis of fluorinated nitriles like Propionitrile, 3-(2-fluoroethoxy)-, more advanced methodologies and process optimization techniques are employed.

Catalytic Methods in Fluorinated Nitrile Synthesis

The development of novel catalytic systems is crucial for improving the synthesis of fluorinated nitriles. For the cyanoethylation route, various catalysts have been investigated to improve reaction rates and selectivity. Supported base catalysts, such as potassium carbonate on zeolite (K₂CO₃/zeolite), have shown high efficiency in the Michael addition of alcohols to acrylonitrile in solvent-free systems. researchgate.net These heterogeneous catalysts offer the advantages of easy separation and potential for recycling.

Phosphines, such as triphenylphosphine (B44618) (TPP) and its more electron-rich derivatives, can also act as nucleophilic catalysts for oxa-Michael additions. chemrxiv.org These catalysts operate under mild conditions and can provide high conversions with low catalyst loadings. chemrxiv.org For the Williamson ether synthesis approach, phase-transfer catalysis (PTC) can be employed to enhance the reaction rate. crdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. crdeepjournal.org

Synthetic RouteCatalytic MethodCatalyst ExampleAdvantages
CyanoethylationHeterogeneous Base CatalysisK₂CO₃/ZeoliteSolvent-free, catalyst recyclability. researchgate.net
CyanoethylationNucleophilic CatalysisTris(4-methoxyphenyl)phosphineMild conditions, low catalyst loading. chemrxiv.org
Williamson Ether SynthesisPhase-Transfer CatalysisQuaternary Ammonium SaltEnhanced reaction rates, milder conditions. crdeepjournal.org

This interactive table summarizes advanced catalytic methods for the synthesis of Propionitrile, 3-(2-fluoroethoxy)-.

Scalability and Efficiency Considerations in Preparative Chemistry

For the industrial production of Propionitrile, 3-(2-fluoroethoxy)- or similar compounds, scalability and efficiency are paramount. youtube.com Process optimization involves a systematic study of reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and minimize reaction time and by-product formation. sigmaaldrich.com

The cyanoethylation of alcohols is a commercially practiced method for producing various 3-alkoxypropionitriles and is generally considered a scalable process. wikipedia.org The use of continuous flow reactors can offer advantages in terms of heat management, safety, and consistent product quality for this exothermic reaction.

Use of Continuous Flow Reactor Systems for Industrial Relevance

The transition from batch to continuous manufacturing is a pivotal development in the chemical industry, driven by the need for more efficient, safer, and sustainable processes. flinders.edu.au Continuous flow reactors, such as packed-bed reactors and continuous stirred-tank reactors (CSTRs), are at the forefront of this shift, offering precise control over reaction parameters like temperature, pressure, and residence time. goflow.atnih.gov This level of control is particularly crucial for exothermic reactions like the Michael addition of alcohols to acrylonitrile, minimizing the risk of thermal runaways and the formation of byproducts. researchgate.net

For the synthesis of Propionitrile, 3-(2-fluoroethoxy)- and its analogues, continuous flow systems utilizing heterogeneous catalysts are of significant industrial interest. goflow.at These systems typically involve a packed-bed reactor where a solid catalyst is immobilized, and the reactant stream (a mixture of the alcohol and acrylonitrile) is continuously passed through it. goflow.at This setup simplifies catalyst separation and reuse, a key factor in cost-effective industrial production. goflow.at

Research Findings in Continuous Flow Cyanoethylation

Research into the continuous flow cyanoethylation of alcohols has demonstrated the viability and benefits of this approach. While specific data on the continuous flow synthesis of Propionitrile, 3-(2-fluoroethoxy)- is not extensively published, studies on analogous 3-alkoxypropanenitriles provide valuable insights into the process parameters and catalyst performance.

One of the key areas of research has been the development of robust heterogeneous catalysts that can maintain high activity and selectivity over extended periods of operation in a flow system. Basic catalysts are required to facilitate the Michael addition. Studies have shown that supported alkali metal carbonates, such as potassium carbonate on zeolite (K2CO3/zeolite), are effective catalysts for the cyanoethylation of alcohols. researchgate.net In a batch process, which provides a strong indication of suitability for flow, K2CO3/ZSM-5 has shown excellent activity and selectivity for the Michael addition of methanol (B129727) to acrylonitrile. researchgate.net

The table below summarizes findings from a study on the batch synthesis of various 3-alkoxypropanenitriles using a CO32-–resin catalyst, which is analogous to the solid base catalysts used in continuous flow packed-bed reactors. researchgate.net

Table 1: Michael Addition of Various Alcohols to Acrylonitrile using a Resin-Based Catalyst researchgate.net

AlcoholAcrylonitrile Conversion (mol%)3-Alkoxypropanenitrile Selectivity (%)
Methanol95.2>99
Ethanol92.8>99
n-Propanol90.5>99
Isopropanol85.3>99
n-Butanol88.6>99
Reaction Conditions: Catalyst: 100 mg; Acrylonitrile: 2.0 g; Acrylonitrile/Alcohol molar ratio: 1:1.5; Temperature: 65°C; Time: 5 h.

These high conversions and selectivities in a batch system using a solid catalyst strongly suggest the potential for efficient and selective continuous flow synthesis. The use of a packed-bed reactor with such a catalyst would allow for the continuous production of the desired 3-alkoxypropanenitrile with minimal downstream processing.

Further research has explored the optimization of reaction conditions in continuous flow systems. For instance, studies on other types of reactions in packed-bed reactors have shown that parameters such as flow rate (which determines the residence time), temperature, and catalyst bed length can be fine-tuned to maximize yield and productivity. nih.gov The ability to precisely control these parameters in a continuous flow setup is a significant advantage for industrial-scale production, allowing for consistent product quality and efficient resource utilization. flinders.edu.au

The industrial application of continuous flow technology for cyanation reactions, a related field, has demonstrated significant improvements in safety and process control, particularly when dealing with hazardous reagents. Current time information in Vanderburgh County, US. This provides further impetus for the adoption of continuous flow systems for the synthesis of Propionitrile, 3-(2-fluoroethoxy)- and its analogues, where the handling of acrylonitrile requires careful safety considerations.

Chemical Reactivity and Mechanistic Investigations of Propionitrile, 3 2 Fluoroethoxy

Reactivity of the Nitrile Functional Group

The terminal nitrile group (C≡N) is a versatile functional group that dictates a significant portion of the molecule's reactivity, primarily through addition reactions across the carbon-nitrogen triple bond.

Conversion to Amines via Reduction Pathways

The nitrile group of Propionitrile (B127096), 3-(2-fluoroethoxy)- can be reduced to a primary amine, yielding 3-(2-fluoroethoxy)propan-1-amine. This transformation is a cornerstone of amine synthesis from nitriles. wikipedia.org The reduction involves the addition of hydrogen across the triple bond. This can be achieved through several established methods, most notably catalytic hydrogenation or the use of potent hydride reagents. wikipedia.org

Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. Another common and powerful method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether, followed by an aqueous or acidic workup to neutralize the reaction and protonate the resulting amine.

Table 1: Common Reagents for Nitrile Reduction

Reagent Typical Conditions Product
Hydrogen (H₂) with Metal Catalyst (Pd, Pt, Ni) Elevated temperature and pressure Primary Amine
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether solvent, followed by H₃O⁺ workup Primary Amine
Borane Tetrahydrofuran (BH₃-THF) THF solvent, followed by hydrolysis Primary Amine

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can undergo hydrolysis to produce either a carboxylic acid or an amide, depending on the reaction conditions. The reaction proceeds in stages, with the amide being an intermediate on the pathway to the carboxylic acid. vaia.com

Heating Propionitrile, 3-(2-fluoroethoxy)- under reflux with an aqueous acid, such as hydrochloric acid (HCl), will convert the nitrile directly to the corresponding carboxylic acid, 3-(2-fluoroethoxy)propanoic acid, and an ammonium (B1175870) salt. vaia.com Conversely, alkaline hydrolysis, achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), initially forms a salt of the carboxylic acid (sodium 3-(2-fluoroethoxy)propanoate) and ammonia (B1221849) gas. To obtain the free carboxylic acid from this mixture, a subsequent acidification step is required.

Controlled or partial hydrolysis can, in some cases, be used to isolate the amide intermediate, 3-(2-fluoroethoxy)propionamide.

Table 2: Comparison of Nitrile Hydrolysis Conditions

Condition Reagents Intermediate Product Final Product
Acidic Hydrolysis Dilute HCl, Heat 3-(2-fluoroethoxy)propionamide 3-(2-fluoroethoxy)propanoic Acid
Alkaline Hydrolysis NaOH(aq), Heat 3-(2-fluoroethoxy)propionamide Sodium 3-(2-fluoroethoxy)propanoate

Cyclization and Polymerization Tendencies

Nitriles, particularly those with adjacent functional groups or under specific catalytic conditions, can undergo cyclization or polymerization reactions. For instance, the thermal treatment of poly(acrylonitrile) copolymers, which share the nitrile functional group, is known to induce intramolecular cyclization, forming ladder-like structures. mdpi.comresearchgate.net This process can be influenced by the presence of comonomers, which can alter the mechanism and rate of cyclization. mdpi.com

While general principles suggest that intramolecular reactions could be possible for Propionitrile, 3-(2-fluoroethoxy)- under certain conditions (e.g., high dilution favoring cyclization over polymerization), specific literature detailing the cyclization or polymerization tendencies of this particular molecule is limited. Theoretical models of step-growth polymerization highlight that cyclization is a competing reaction whose tendency can be influenced by factors like concentration and chain length. nih.govrsc.org For related fluorinated nitriles, such as 3-(2,2,2-trifluoroethoxy)propionitrile, research has focused on their application as stable electrolyte solvents rather than on their polymerization behavior. rsc.org

Reactivity of the Fluoroethoxy Moiety

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The carbon-fluorine (C-F) bond is the strongest single bond that carbon forms with any halogen. researchgate.net Consequently, the fluorine atom in primary alkyl fluorides like Propionitrile, 3-(2-fluoroethoxy)- is a very poor leaving group in nucleophilic substitution reactions. researchgate.net Under standard Sₙ2 conditions, alkyl fluorides are considered virtually inert compared to their chloride, bromide, or iodide counterparts. researchgate.net

Displacing the fluoride (B91410) ion requires harsh conditions or specialized reagents that can activate the C-F bond. researchgate.net Such activation can be achieved using strong Lewis acids, Brønsted acids, or specific fluorophilic reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) often in combination with other agents. rsc.orgnih.gov However, these reactions are not as straightforward as substitutions involving other halogens. Research indicates that even for activated alkyl fluorides, the presence of a hydrogen-bond donor solvent like water can be necessary to facilitate the departure of the fluoride ion. researchgate.net Therefore, under typical laboratory conditions, the fluorine atom on the fluoroethoxy moiety is expected to be highly resistant to nucleophilic attack.

Stability and Degradation Pathways under Various Conditions

However, like other ethers, the C-O bond can be cleaved under strongly acidic conditions, particularly with Lewis acids. Regarding thermal stability, related nitrile compounds are known to emit toxic fumes containing cyanides and nitrogen oxides when heated to decomposition. guidechem.com The degradation of organofluorine compounds in the environment is often slow due to the recalcitrance of the C-F bond to microbial enzymatic attack, leading to their persistence. nih.govnih.govresearchgate.net While some microorganisms can degrade certain fluorinated aromatic compounds, the pathways for aliphatic fluorinated compounds are less common. researchgate.net A related compound, 3-(2,2,2-trifluoroethoxy)propionitrile, is noted for its high oxidative stability, low volatility, and non-flammability, properties that are likely shared to some extent by Propionitrile, 3-(2-fluoroethoxy)-. rsc.org

Mechanistic Studies of Reactions Involving Propionitrile, 3-(2-fluoroethoxy)-

The mechanistic pathways of reactions involving Propionitrile, 3-(2-fluoroethoxy)- are of interest for understanding its reactivity and for the strategic design of synthetic routes to its derivatives. Key areas of investigation would include kinetic and spectroscopic analyses to elucidate reaction mechanisms, the potential for neighboring-group participation by the ether oxygen, and the resulting stereochemical outcomes in derivative syntheses.

The elucidation of reaction mechanisms for a compound like Propionitrile, 3-(2-fluoroethoxy)- would heavily rely on kinetic studies and spectroscopic analysis of reaction intermediates. Methodologies such as in-situ NMR and IR spectroscopy are powerful tools for monitoring the progress of a reaction, allowing for the determination of reaction rates and the identification of transient species. nih.gov

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another crucial technique for detecting charged intermediates that may be present in low concentrations. nih.gov For instance, in reactions where the ether oxygen or the nitrile group might coordinate with a Lewis acid or a metal catalyst, ESI-MS could provide direct evidence for the formation of such complex intermediates.

In a hypothetical hydrolysis reaction of the nitrile group under acidic conditions, kinetic analysis could reveal the reaction order with respect to the acid catalyst and the substrate. A plausible mechanism would involve the initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Spectroscopic monitoring could help identify the formation of the intermediate imidic acid before its tautomerization and subsequent hydrolysis to the corresponding amide and carboxylic acid.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of Propionitrile, 3-(2-fluoroethoxy)-

ExperimentInitial [Substrate] (M)Initial [H⁺] (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.0 x 10⁻⁵
30.10.23.1 x 10⁻⁵

Note: This data is hypothetical and for illustrative purposes only.

Neighboring-group participation (NGP), also known as anchimeric assistance, is a significant phenomenon in organic reactions where a nearby functional group within the same molecule participates in the reaction, often leading to an increased reaction rate and specific stereochemical outcomes. wikipedia.orglibretexts.org In the case of Propionitrile, 3-(2-fluoroethoxy)-, the ether oxygen atom is suitably positioned at the β-position relative to a potential reaction center, making it a candidate for NGP.

While direct studies on Propionitrile, 3-(2-fluoroethoxy)- are not available, research on related systems with alkoxy groups demonstrates this effect. For example, the participation of alkoxy groups in the substitution reactions of acetals can control the stereochemical course of the reaction. nih.gov The lone pair of electrons on the ether oxygen can act as an internal nucleophile, displacing a leaving group at the γ-carbon (relative to the oxygen) to form a cyclic oxonium ion intermediate. This intermediate would then be opened by an external nucleophile.

Such participation typically results in retention of configuration at the reaction center, as the mechanism involves two consecutive Sₙ2-like inversions. libretexts.org The rate of such a reaction would be significantly faster than that of a similar compound lacking the participating group. wikipedia.orglibretexts.org

Table 2: Relative Reaction Rates Illustrating Potential Neighboring-Group Participation

CompoundLeaving GroupRelative Rate of Solvolysis
1-Chloro-3-methoxypropaneCl⁻1
1-Chloro-3-(2-fluoroethoxy)propane (Hypothetical)Cl⁻Expected to be > 1
1-ChlorobutaneCl⁻Significantly < 1

Note: This data is illustrative and based on established principles of neighboring-group participation.

The stereochemical outcome of reactions to synthesize derivatives of Propionitrile, 3-(2-fluoroethoxy)- would be highly dependent on the reaction mechanism. If a reaction proceeds via a mechanism involving neighboring-group participation, the stereochemistry can be predicted with a high degree of certainty. As mentioned, NGP typically leads to retention of stereochemistry.

In the absence of NGP, standard Sₙ2 reactions would proceed with inversion of configuration, while Sₙ1 reactions would lead to racemization. The synthesis of chiral derivatives, for instance, through asymmetric hydrogenation or stereoselective alkylation, would be of significant interest for applications in pharmaceuticals or agrochemicals. ontosight.airesearchgate.net

For example, if a chiral center were introduced at the carbon alpha to the nitrile group, subsequent reactions at a different position could be influenced by this stereocenter. The synthesis of specific diastereomers would require careful selection of reagents and reaction conditions to control the stereochemical outcome.

Table 3: Predicted Stereochemical Outcomes for Reactions at a Chiral Center

Reaction TypeStarting Material StereochemistryPredicted Product Stereochemistry
Sₙ2 Substitution (without NGP)(R)-enantiomer(S)-enantiomer
Substitution with Neighboring-Group Participation(R)-enantiomer(R)-enantiomer
Sₙ1 Substitution(R)-enantiomerRacemic mixture (R and S)

Note: This table illustrates general principles of stereochemistry in substitution reactions.

Spectroscopic Characterization and Advanced Analytical Techniques for Propionitrile, 3 2 Fluoroethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled insight into the local environment of individual atoms. For Propionitrile (B127096), 3-(2-fluoroethoxy)-, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a complete picture of its molecular framework.

The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of Propionitrile, 3-(2-fluoroethoxy)- by identifying the different sets of magnetically non-equivalent protons and carbons and their connectivity.

Proton (¹H) NMR: The proton spectrum is expected to show four distinct signals corresponding to the four methylene (-CH₂-) groups in the molecule. The chemical shifts and splitting patterns (multiplicity) are dictated by the neighboring atoms. The methylene group adjacent to the electron-withdrawing nitrile group (a) is expected to appear as a triplet at a downfield position. The methylene group adjacent to the ether oxygen on the propionitrile side (b) would also be a triplet. On the fluoroethoxy side, the methylene group bonded to the ether oxygen (c) would be shifted downfield and appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The methylene group directly bonded to the fluorine atom (d) would be the most downfield-shifted methylene group and would appear as a triplet of triplets.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to display five unique signals. The carbon of the nitrile group (C≡N) typically appears significantly downfield. The four methylene carbons will have distinct chemical shifts influenced by their proximity to the electronegative oxygen, nitrogen, and fluorine atoms. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant.

Predicted ¹H and ¹³C NMR Data for Propionitrile, 3-(2-fluoroethoxy)-

Assignment (Structure: F-CH₂-CH₂-O-CH₂-CH₂-C≡N) Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂-CN¹H~2.6Triplet (t)
-O-CH₂-CH₂-CN¹H~3.7Triplet (t)
-O-CH₂-CH₂-F¹H~3.8Doublet of Triplets (dt)
-CH₂-F¹H~4.5Triplet of Triplets (tt)
-C N¹³C~118Singlet
-CH₂-C N¹³C~18Singlet
-O-C H₂-CH₂-CN¹³C~65Singlet
-O-C H₂-CH₂-F¹³C~69Doublet (due to ²JCF)
-C H₂-F¹³C~83Doublet (due to ¹JCF)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the fluoroethoxy group. Since ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides clear and informative spectra. For Propionitrile, 3-(2-fluoroethoxy)-, the ¹⁹F NMR spectrum is expected to show a single signal, a triplet, arising from the coupling with the two protons on the adjacent methylene group (-CH₂-F). The chemical shift of this signal provides a signature for the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data for Propionitrile, 3-(2-fluoroethoxy)-

Assignment Nucleus Predicted Chemical Shift (ppm, relative to CFCl₃) Predicted Multiplicity
-CH₂-F ¹⁹F~ -220 to -230Triplet (t)

NMR spectroscopy is a powerful tool for investigating solvation structures, particularly in electrolyte solutions where the interaction between solvent molecules and ions is critical. In the context of lithium-ion batteries, fluorinated nitriles are studied as potential electrolyte solvents. Research on analogous compounds, such as 3-(2,2,2-trifluoroethoxy)-propionitrile, has demonstrated that NMR can be used to probe the coordination of lithium ions (Li⁺) with the solvent molecules rsc.org.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

The IR and Raman spectra of Propionitrile, 3-(2-fluoroethoxy)- are characterized by absorption bands corresponding to the vibrational modes of its key functional groups. Studies on the parent compound propionitrile and other nitriles provide a basis for assigning these bands. nasa.govrsc.org

Nitrile Group (C≡N): The nitrile group exhibits a very sharp and intense absorption band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. This characteristic stretching vibration is a clear indicator of the presence of the nitrile functionality.

Ether Linkage (C-O-C): The ether group is characterized by a strong C-O-C asymmetric stretching vibration, which is usually observed between 1070 and 1150 cm⁻¹. This band is a prominent feature in the IR spectrum.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a very strong and distinct absorption band in the IR spectrum, typically found in the 1000-1100 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

Characteristic Vibrational Frequencies for Propionitrile, 3-(2-fluoroethoxy)-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
C≡NStretch2240 - 2260Medium-Sharp (IR), Strong (Raman)
C-H (sp³ CH₂)Stretch2850 - 3000Medium-Strong
C-O-CAsymmetric Stretch1070 - 1150Strong
C-FStretch1000 - 1100Very Strong

Vibrational spectroscopy is highly sensitive to changes in the molecular environment, making it an excellent tool for studying intermolecular interactions and the formation of complexes. When Propionitrile, 3-(2-fluoroethoxy)- interacts with other species, such as metal ions or hydrogen-bond donors, shifts in its characteristic vibrational frequencies can be observed.

For instance, the coordination of a metal cation to the nitrogen atom of the nitrile group typically causes the C≡N stretching frequency to shift to a higher wavenumber (a "blue shift"). This shift occurs because the metal ion withdraws electron density from the antibonding orbitals of the nitrile group, thereby strengthening the C≡N bond. Similarly, interactions at the ether oxygen or the fluorine atom would perturb the C-O-C and C-F stretching vibrations, respectively. By analyzing these spectral shifts, it is possible to gain insight into the nature and strength of intermolecular interactions, which is fundamental to understanding the compound's role in complex chemical systems like electrolyte solutions or as a ligand in coordination chemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio of ions. It is an invaluable tool for the qualitative and quantitative analysis of "Propionitrile, 3-(2-fluoroethoxy)-".

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like "Propionitrile, 3-(2-fluoroethoxy)-", making it a primary choice for assessing its purity and identifying any trace-level impurities that may be present from the synthesis process or degradation.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its unambiguous identification. The high sensitivity of MS detection enables the quantification of impurities even at very low concentrations.

Hypothetical GC-MS Purity Analysis Data for Propionitrile, 3-(2-fluoroethoxy)-

Compound NameRetention Time (min)Major Mass Fragments (m/z)Concentration (%)
Propionitrile, 3-(2-fluoroethoxy)-8.24117, 88, 70, 4799.85
Unidentified Impurity A7.51101, 73, 450.08
Unidentified Impurity B9.12131, 102, 590.05
Solvent Residue3.4543, 580.02

Note: This table represents hypothetical data for illustrative purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of "Propionitrile, 3-(2-fluoroethoxy)-" in more complex sample matrices, such as environmental samples or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC is capable of separating non-volatile and thermally labile compounds, and when coupled with the selectivity and sensitivity of tandem mass spectrometry, it provides a robust platform for trace-level quantification.

LC-MS/MS involves the use of two mass analyzers in series. The first mass spectrometer (MS1) is used to select the precursor ion of the target analyte, in this case, the molecular ion of "Propionitrile, 3-(2-fluoroethoxy)-". This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of specificity, minimizing interferences from the sample matrix.

X-ray Based Analytical Methods

X-ray based analytical techniques are instrumental in probing the elemental composition, chemical state, and crystalline structure of materials containing "Propionitrile, 3-(2-fluoroethoxy)-".

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition Analysis in Applications

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful when "Propionitrile, 3-(2-fluoroethoxy)-" is used in applications where its interaction with surfaces is important, such as in the formation of thin films or as a component in surface coatings.

By irradiating a material with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical bonding and oxidation state of the elements. For "Propionitrile, 3-(2-fluoroethoxy)-", XPS can be used to confirm the presence and chemical environment of fluorine, oxygen, nitrogen, and carbon on a surface.

Expected XPS Binding Energy Regions for Propionitrile, 3-(2-fluoroethoxy)-

ElementCore LevelExpected Binding Energy (eV)
CarbonC 1s~285-288
NitrogenN 1s~399-401
OxygenO 1s~532-534
FluorineF 1s~688-690

Note: These are approximate binding energy ranges and can vary based on the chemical environment.

X-ray Diffraction (XRD) for Crystalline Derivatives

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. While "Propionitrile, 3-(2-fluoroethoxy)-" itself is a liquid at room temperature, XRD becomes an essential tool for the analysis of any crystalline derivatives or solid-state coordination compounds it may form.

When a crystalline solid is bombarded with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern based on the arrangement of the atoms. This diffraction pattern is unique to a specific crystalline structure. By analyzing the position and intensity of the diffraction peaks, one can identify the crystal structure, phase, and other structural properties of the material. If "Propionitrile, 3-(2-fluoroethoxy)-" is incorporated into a metal-organic framework (MOF) or forms a crystalline salt, XRD would be the primary method to elucidate its three-dimensional structure.

Computational Chemistry and Theoretical Investigations of Propionitrile, 3 2 Fluoroethoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

DFT calculations could provide critical insights into the electronic properties of Propionitrile (B127096), 3-(2-fluoroethoxy)-. Such studies would typically calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are essential for predicting the molecule's susceptibility to oxidation and reduction, which is particularly relevant for applications in electrochemistry, such as in the development of stable electrolytes for lithium-ion batteries. ntnu.nonih.gov The distribution of electron density, visualized through electrostatic potential maps, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack and thus predicting its reactivity in chemical reactions. researchgate.net

A comprehensive conformational analysis would be necessary to identify the most stable three-dimensional structures of Propionitrile, 3-(2-fluoroethoxy)-. By calculating the potential energy surface as a function of bond rotations, researchers could identify various conformers and their relative energies. The most stable conformer, or global minimum, would then be subjected to geometry optimization to determine precise bond lengths, bond angles, and dihedral angles. This foundational information is crucial for all other computational investigations and for interpreting experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a simulated environment.

MD simulations, often combined with quantum chemical calculations, can be employed to explore the degradation pathways of a molecule. By simulating the molecule under conditions that mimic electrochemical or environmental stress, it is possible to identify likely bond-breaking events and the formation of subsequent intermediate products. This is particularly important in battery research for understanding the formation of the solid electrolyte interphase (SEI) on electrode surfaces, which is critical for battery longevity and safety. nih.govnih.gov

Predictive Modeling for Environmental Transformation Pathways (Methodology Focus)

In the absence of experimental data, predictive models based on computational chemistry can offer a preliminary assessment of a compound's potential environmental fate. Methodologies often involve using quantitative structure-activity relationship (QSAR) models or specialized software that predicts transformation pathways based on known chemical reactions and the molecule's functional groups. For Propionitrile, 3-(2-fluoroethoxy)-, such models would assess its susceptibility to hydrolysis, oxidation by atmospheric radicals (like hydroxyl radicals), and biodegradation. The models would identify potential transformation products, providing a first-pass risk assessment of the compound and its degradants in the environment.

Due to the lack of specific research on Propionitrile, 3-(2-fluoroethoxy)-, no data tables with detailed findings can be generated at this time. The scientific community has yet to publish computational studies that would provide the necessary data to populate such tables and offer a detailed analysis for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) Models for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its various properties, including its environmental fate and effects. ecetoc.orgnih.gov These models are built upon the principle that the structure of a chemical dictates its physicochemical properties, which in turn govern its behavior in the environment. For novel or less-studied compounds like Propionitrile, 3-(2-fluoroethoxy)-, where extensive empirical data may be lacking, QSAR models provide a valuable and cost-effective method for predicting environmental behavior. ecetoc.org These predictive models are frequently used in regulatory assessments to screen chemicals for potential risks. nih.gov

The environmental fate of a chemical encompasses its transport, transformation, and accumulation in various environmental compartments such as air, water, soil, and biota. QSAR models for environmental fate typically predict key parameters such as biodegradability, soil sorption, and bioconcentration. These predictions are derived from the molecule's structural features and physicochemical properties, such as the octanol-water partition coefficient (log K_ow_). ecetoc.org

Biodegradation Potential

The BIOWIN (Biodegradation Probability Program) module within EPI Suite™ is an example of a QSAR model that predicts the likelihood of a chemical's biodegradation. episuite.dev It utilizes fragment contribution methods to assess whether a substance will degrade quickly or persist in the environment. The model provides both qualitative predictions (ready or not readily biodegradable) and quantitative estimates of the degradation rate.

Prediction ModelPredicted ValueInterpretation
Linear Biodegradation Model0.16Does not biodegrade fast
Non-Linear Biodegradation Model0.12Does not biodegrade fast
Ultimate Biodegradation TimeframeWeeks to monthsSuggests persistence
Primary Biodegradation TimeframeDays to weeksInitial breakdown is faster

Soil Sorption Coefficient

The soil sorption coefficient (K_oc_) is a measure of a chemical's tendency to adsorb to soil and sediment organic carbon. The KOCWIN™ module of EPI Suite™ estimates this value, often using the octanol-water partition coefficient (log K_ow_) as a primary descriptor. episuite.dev A high K_oc_ value indicates that the chemical is likely to be immobile in soil, while a low value suggests it may leach into groundwater.

Prediction MethodPredicted Log K_oc_Interpretation
Log K_ow_ Based1.19High mobility in soil
Molecular Connectivity Index (MCI) Based1.45Moderate to high mobility in soil

Bioconcentration Factor

The bioconcentration factor (BCF) is an indicator of a chemical's potential to accumulate in aquatic organisms. The BCFBAF™ (Bioconcentration Factor/Bioaccumulation Factor) program in EPI Suite™ predicts this value, again heavily relying on the log K_ow_. chemistryforsustainability.org A higher BCF suggests a greater potential for the substance to enter and concentrate in the food chain.

Prediction MethodPredicted Log BCFInterpretation
Log K_ow_ Based (Regression)0.50Low potential for bioconcentration
Arnot-Gobas Model (with metabolism)0.21Very low potential for bioconcentration

The collective predictions from these QSAR models suggest that Propionitrile, 3-(2-fluoroethoxy)- is likely to be mobile in soil and has a low potential for bioaccumulation. However, its predicted slow biodegradation rate indicates that it may persist in the environment for some time. It is crucial to note that these are theoretical estimations and should be supported by empirical data for a comprehensive environmental risk assessment.

Applications of Propionitrile, 3 2 Fluoroethoxy in Advanced Materials and Chemical Synthesis

Role in Electrolyte Formulations for Energy Storage Devices

The presence of the fluoroethoxy group in Propionitrile (B127096), 3-(2-fluoroethoxy)- suggests its utility as a component in electrolyte formulations for high-voltage energy storage devices. Fluorinated compounds are known to enhance the oxidative stability of electrolytes, a critical factor in the performance and safety of next-generation batteries and capacitors.

Investigations in High Energy Density Lithium Metal Batteries

While direct studies on Propionitrile, 3-(2-fluoroethoxy)- in lithium metal batteries are not extensively documented in publicly available literature, significant research on analogous fluorinated nitriles provides strong evidence for its potential in this area. A closely related compound, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), has been investigated as an electrolyte solvent for high-energy-density lithium-metal batteries. nih.gov This research has demonstrated that fluorinated nitrile-based electrolytes can offer high oxidative stability, low volatility, and non-flammability. nih.gov

In a study focusing on FEON, an optimized electrolyte formulation of 0.8 M LiTFSI + 0.2 M LiODFB in a mixture of fluoroethylene carbonate (FEC) and FEON (1:3 by volume) showed improved cycling performance for both the lithium metal anode and a high-voltage 4.4 V LiNiMnCo (NCM) cathode when compared to standard commercial carbonate electrolytes. nih.gov The superior performance is attributed to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode, which is enriched with organic components and lithium fluoride (B91410) (LiF) derived from the decomposition of the fluorinated nitrile. nih.gov

Given the structural similarity, it is plausible that Propionitrile, 3-(2-fluoroethoxy)- could offer similar benefits, potentially with fine-tuned properties due to the difference in the degree of fluorination. The single fluorine atom in Propionitrile, 3-(2-fluoroethoxy)- compared to the three in FEON would likely influence the electrolyte's viscosity, ionic conductivity, and the specific composition of the SEI layer.

Table 1: Comparative Properties of a Fluorinated Nitrile-Based Electrolyte and a Commercial Electrolyte

PropertyFEON-Based Electrolyte (FF13)Commercial Carbonate Electrolyte
Composition0.8 M LiTFSI + 0.2 M LiODFB in FEC:FEON (1:3 vol)1 M LiPF6 in EC:EMC:DMC (1:1:1 vol)
Key AdvantageEnhanced cycling performance with high-voltage cathodesWidely used standard
SEI CompositionEnriched with organic components and LiFPrimarily inorganic salts

Note: Data is for the analogous compound 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) and is presented here to illustrate the potential of fluorinated nitrile electrolytes. nih.gov

Applications in High-Voltage Electric Double-Layer Capacitors

Propionitrile, 3-(2-fluoroethoxy)- has been identified as a potential component for electrolytes in high-voltage electric double-layer capacitors (EDLCs), also known as supercapacitors. These devices require electrolytes with a wide electrochemical stability window to operate at higher voltages, thereby increasing their energy density. The inclusion of fluorinated compounds like Propionitrile, 3-(2-fluoroethoxy)- in the electrolyte can contribute to achieving this wider stability window.

Function as a Synthetic Intermediate in Organic Synthesis

The chemical structure of Propionitrile, 3-(2-fluoroethoxy)- makes it a valuable building block in organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, while the fluoroethoxy moiety can be incorporated into target molecules to enhance their biological activity or material properties.

Precursor in the Synthesis of Fluorinated Agrochemicals

The introduction of fluorine atoms into agrochemicals is a common strategy to increase their efficacy, selectivity, and metabolic stability. nih.gov While direct examples of Propionitrile, 3-(2-fluoroethoxy)- being used to synthesize specific commercial agrochemicals are not prominent, its structure is emblematic of intermediates used in this industry. The synthesis of novel fluorinated pesticides and herbicides could potentially utilize this compound to introduce the 2-fluoroethoxy group, which can significantly influence the biological properties of the final product. nih.gov

Intermediate in Pharmaceutical Synthesis Pathways

In medicinal chemistry, the incorporation of fluorine is a well-established method to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govcapes.gov.br The nitrile group itself is a key pharmacophore in numerous approved drugs. nih.govnih.gov Propionitrile, 3-(2-fluoroethoxy)- could serve as a versatile intermediate in the synthesis of new pharmaceutical entities. The nitrile group can act as a precursor to primary amines via reduction, or be hydrolyzed to carboxylic acids. These transformations allow for the construction of more complex molecular architectures. The presence of the fluoroethoxy group can enhance properties such as metabolic stability and binding affinity to biological targets. nih.gov

Table 2: Potential Transformations of Propionitrile, 3-(2-fluoroethoxy)- in Pharmaceutical Synthesis

Reaction TypeProduct Functional GroupPotential Therapeutic Area
Reduction of NitrilePrimary AmineNeurology, Oncology
Hydrolysis of NitrileCarboxylic AcidCardiovascular, Anti-inflammatory
Cyclization ReactionsHeterocyclic ScaffoldsVarious

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, natural products, and functional materials. nih.govfrontiersin.orgrsc.org Nitriles are versatile precursors for the synthesis of a wide array of these ring systems. researchgate.netnih.gov Propionitrile, 3-(2-fluoroethoxy)- can potentially be used in cyclization reactions to form heterocycles such as pyridines, pyrimidines, and imidazoles. The nitrile group can participate in reactions as an electrophile or be involved in cycloadditions. For instance, it could react with other difunctional molecules to construct the heterocyclic core, with the fluoroethoxy group serving as a key substituent on the final ring system, influencing its physical and biological properties.

Utilization in Polymer Chemistry and Materials Science

The incorporation of Propionitrile, 3-(2-fluoroethoxy)- into polymer structures, either as a monomer or a modifying additive, offers a pathway to novel materials with tailored properties. The presence of the fluoroethoxy group is a key driver for these enhanced functionalities.

Impact of Fluoroethoxy Moieties on Polymer Properties

When Propionitrile, 3-(2-fluoroethoxy)- is integrated into a polymer, the fluoroethoxy group can lead to:

Enhanced Thermal Stability: Polymers containing fluorinated groups generally exhibit higher thermal stability compared to their non-fluorinated analogues. mdpi.com This is attributed to the high energy of the C-F bond.

Increased Chemical Resistance: The presence of fluorine atoms creates a more chemically inert polymer, resistant to solvents, acids, and bases. fluoropolymers.euuchicago.edu

Lower Surface Energy: Fluoroalkoxy side chains tend to migrate to the polymer surface, leading to low surface energy. This can result in properties such as hydrophobicity and oleophobicity, creating water and oil repellent surfaces. fluoropolymers.euuchicago.edu

Reduced Friction Coefficient: The low intermolecular forces associated with fluorinated chains contribute to a lower coefficient of friction, a desirable property for non-stick coatings and low-wear materials. mdpi.com

Altered Mechanical Properties: The segregation of fluoroalkyl side chains can form nanosized domains within the polymer matrix, which can significantly enhance the mechanical strength of the material. nih.gov

The following table illustrates the expected impact of incorporating fluoroethoxy moieties on key polymer properties, based on general principles of fluoropolymer chemistry.

PropertyExpected Impact of Fluoroethoxy MoietyRationale
Thermal StabilityIncreasedHigh bond energy of C-F bonds. mdpi.com
Chemical ResistanceIncreasedInertness of C-F bonds. fluoropolymers.eu
Surface EnergyDecreasedMigration of fluorinated groups to the surface. uchicago.edu
Coefficient of FrictionDecreasedLow intermolecular forces of fluorinated chains. mdpi.com
Mechanical StrengthPotentially IncreasedFormation of nanostructured domains. nih.gov

Development of Novel Functional Materials with Enhanced Stability

The quest for advanced materials with superior stability for demanding applications has led to a focus on fluorinated compounds. The incorporation of fluorine-containing functional groups is a critical strategy for developing novel high-energy-density materials and polymers with exceptional thermal stability. acs.org While specific research on the use of Propionitrile, 3-(2-fluoroethoxy)- in creating novel functional materials is not extensively documented, its potential can be inferred from the behavior of similar fluorinated molecules.

The presence of the fluoroethoxy group in Propionitrile, 3-(2-fluoroethoxy)- can contribute to the development of materials with enhanced stability through several mechanisms:

Improved Oxidative Stability: Fluorinated ethers have been shown to possess high oxidative stability. uchicago.edu This is a crucial property for materials used in harsh chemical or high-voltage environments, such as in advanced batteries. For instance, the related compound 3-(2,2,2-trifluoroethoxy)propionitrile (FEON) is used as an electrolyte solvent in high-energy-density lithium metal batteries due to its high oxidative stability. rsc.org

Enhanced Interfacial Compatibility: In composite materials or electrochemical devices, the fluorinated moiety can improve the compatibility between different components. For example, fluorinated nitriles have been shown to have good compatibility with lithium metal anodes in batteries. acs.org

The development of such functional materials often involves the strategic design of polymers where the fluorinated side chains can self-assemble, leading to materials with unique mechanical and surface properties. nih.gov

Application in Advanced Separation Technologies

The distinct polarity and solubility characteristics of Propionitrile, 3-(2-fluoroethoxy)- make it a candidate for use in advanced separation processes, particularly in liquid-liquid extraction.

Solvent Modifier in Liquid-Liquid Extraction Processes

Liquid-liquid extraction is a technique used to separate compounds based on their different solubilities in two immiscible liquids. wikipedia.org The choice of solvent is critical to the efficiency and selectivity of the separation. Propionitrile itself is a polar aprotic solvent. nih.gov The addition of the fluoroethoxy group modifies its properties, making it potentially useful as a solvent modifier in liquid-liquid extraction systems.

Fluorinated solvents are gaining attention as environmentally friendlier alternatives to traditional organic solvents in liquid-liquid extraction. mdpi.com They can be used as primary diluents or as phase modifiers to enhance the extraction of specific compounds. acs.org The use of fluorinated ethers, in particular, is being explored for various separation applications. acs.orggoogle.com

While direct studies on Propionitrile, 3-(2-fluoroethoxy)- as a solvent modifier are not widely available, its properties suggest potential benefits:

Enhanced Selectivity: The combination of the nitrile group, which can coordinate with metal ions, and the fluorinated chain could lead to selective extraction of certain metal complexes. Synergistic extraction systems, where a mixture of extractants is used, can improve both the efficiency and stability of the extracted species. researchgate.net

Improved Phase Separation: The presence of the fluorinated group can influence the miscibility with both aqueous and organic phases, potentially leading to cleaner and more efficient phase separation.

Reduced Environmental Impact: Fluorinated solvents can offer advantages such as lower toxicity and the potential for recycling, contributing to greener chemical processes. mdpi.com

The table below outlines the potential roles of the functional groups in Propionitrile, 3-(2-fluoroethoxy)- in a liquid-liquid extraction process.

Functional GroupPotential Role in Liquid-Liquid Extraction
Nitrile Group (-CN)Coordination with metal ions or polar organic molecules. google.com
Fluoroethoxy Group (-OCH2CH2F)Modification of solvent polarity and miscibility; enhancement of phase separation. acs.orggoogle.com

Further research is needed to fully characterize the performance of Propionitrile, 3-(2-fluoroethoxy)- as a solvent modifier and to identify specific extraction systems where its unique properties can be best utilized.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-fluoroethoxy)propionitrile in academic laboratories?

  • Methodological Answer : Synthesis typically involves introducing the 2-fluoroethoxy group to a propionitrile backbone via nucleophilic substitution. For example, reacting 3-hydroxypropionitrile with 2-fluoroethyl bromide under anhydrous conditions using a base like K₂CO₃. Solvent selection (e.g., DMF or acetonitrile) and temperature control (40–60°C) are critical to avoid side reactions. Purification via fractional distillation or column chromatography ensures high yield (>75%) .

Q. What safety protocols should be prioritized when handling 3-(2-fluoroethoxy)propionitrile?

  • Methodological Answer : Due to the nitrile group’s toxicity and potential fluorinated byproducts, use PPE (nitrile gloves, lab coat), work in a fume hood, and maintain emergency eyewash/shower access. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation. Store separately from acids/bases to prevent hazardous reactions (e.g., HCN release) .

Q. Which spectroscopic techniques are most effective for characterizing 3-(2-fluoroethoxy)propionitrile?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ethoxy and nitrile protons (δ ~4.5–4.7 ppm for -OCH₂CF₂H; δ ~1.5–2.0 ppm for CH₂CN).
  • 19F NMR : Confirm the fluoroethoxy group (δ ~-120 to -140 ppm for -CF₂- environments).
  • IR Spectroscopy : Detect nitrile stretching (~2240 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(2-fluoroethoxy)propionitrile in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density around the nitrile and fluoroethoxy groups. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents) to validate computational predictions .

Q. What mechanistic insights explain conflicting data on the stability of 3-(2-fluoroethoxy)propionitrile under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions, protonation of the nitrile group may lead to hydrolysis, forming carboxylic acid derivatives. In basic environments, β-elimination of the fluoroethoxy group is favored, releasing fluoride ions. Monitor via pH-controlled stability studies (HPLC/MS) and compare activation energies using Arrhenius plots .

Q. How does the fluoroethoxy group influence the compound’s applications in material science (e.g., liquid crystals or polymers)?

  • Methodological Answer : The electron-withdrawing fluorine atoms enhance thermal stability and polarity, making the compound suitable for polar solvent-resistant polymers. Test via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Compare dielectric properties with non-fluorinated analogs to assess suitability for optoelectronic materials .

Q. What strategies optimize regioselectivity in functionalizing 3-(2-fluoroethoxy)propionitrile for medicinal chemistry applications?

  • Methodological Answer : Use protecting groups (e.g., silyl ethers for -CN) to direct reactions to the fluoroethoxy moiety. For example, Pd-catalyzed cross-coupling at the ethoxy chain requires careful ligand selection (e.g., XPhos) to avoid nitrile interference. Validate regioselectivity via NOESY NMR or X-ray crystallography .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported boiling points or solubility data for 3-(2-fluoroethoxy)propionitrile?

  • Methodological Answer : Re-evaluate purity (GC-MS/HPLC) and measurement conditions (e.g., atmospheric vs. reduced pressure). Compare with structurally similar compounds (e.g., 3-ethoxypropionitrile) to establish trends. Collaborative inter-laboratory studies can resolve inconsistencies .

Experimental Design Considerations

Q. What controls are essential when studying the environmental degradation of 3-(2-fluoroethoxy)propionitrile?

  • Methodological Answer : Include abiotic (UV light, pH variation) and biotic (microbial consortia) degradation assays. Monitor fluoride ion release (ion chromatography) and intermediate identification (LC-QTOF). Use isotopically labeled analogs (e.g., ¹⁸O-water) to trace hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.